16-Epidesacetylfusidic acid
Overview
Description
Synthesis Analysis
Synthesis of compounds closely related to “16-Epidesacetylfusidic acid” involves complex organic reactions. For instance, the synthesis of epimeric trihydroxy bile acids from chenodeoxycholic and ursodeoxycholic acids demonstrates the complexity of synthesizing epimers with specific hydroxylation patterns, potentially analogous to methods for synthesizing derivatives of fusidic acid (Iida et al., 2002). These processes often involve oxyfunctionalization, dehydration, and stereoselective reduction steps that could be relevant for synthesizing “16-Epidesacetylfusidic acid”.
Molecular Structure Analysis
X-ray crystallography and stereoselective synthesis techniques play crucial roles in determining and analyzing the molecular structure of complex organic compounds. For example, the structure of phlomisoic acid derivatives was confirmed through X-ray single crystal analysis, illustrating the approach to understanding the stereochemistry of compounds potentially similar to “16-Epidesacetylfusidic acid” (Mironov et al., 2010).
Chemical Reactions and Properties
Chemical properties of related compounds, such as reactivity and interaction with other chemical entities, are studied through various chemical reactions. For instance, the transformation of epoxides into 1,2-diamino compounds without using azide reagents demonstrates innovative approaches to modifying the chemical structure and properties of complex molecules (Karpf & Trussardi, 2001).
Physical Properties Analysis
The physical properties, such as aggregation behavior and solubilization abilities, are critical for understanding the functionality of complex organic molecules. Studies on bile acid derivatives like 16-epi-pythocholic acid provide insights into these aspects, highlighting their similarities in aggregation behavior and cholesterol dissolution properties to natural bile acids (Nonappa & Maitra, 2010).
Chemical Properties Analysis
Understanding the chemical properties involves examining the reactivity, stability, and interaction of compounds with various reagents. The synthesis and study of compounds like 16α-bromoacetoxy androgens and their potential as selective irreversible inhibitors indicate the chemical versatility and potential applications of synthesized steroidal compounds (Numazawa & Osawa, 1981).
Scientific Research Applications
Fusidic Acid Derivatives from the Endophytic Fungus Acremonium Pilosum F47 : This study highlights fusidic acid and its analogs, including 16-desacetylfusidic acid, isolated from the endophytic fungus Acremonium pilosum F47. Their antibacterial efficacies were evaluated, with fusidic acid showing strong inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Tian et al., 2021).
Factors Affecting the Permeability of Pseudomonas Aeruginosa Cell Walls Toward Lipophilic Compounds : This research investigates factors affecting the permeability of cell membranes of gram-negative bacteria toward hydrophobic compounds. It includes the study of a lipophilic compound, 16-doxylstearic acid, in Pseudomonas aeruginosa cell membranes (Rapoport et al., 1997).
Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds : This study involves the synthesis of derivatives of a general amidase inhibitor, including a compound identified as 16, which showed high inhibition on NAAA activity, a factor relevant in anti-inflammatory and analgesic effects (Li et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18+/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQPWJLUKNCQX-KYZYRYDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(\CCC=C(C)C)/C(=O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90714568 | |
Record name | (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90714568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Epidesacetylfusidic acid | |
CAS RN |
5951-83-7 | |
Record name | 16-Epidesacetylfusidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90714568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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